![molecular formula C23H30N2O5S B6493728 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide CAS No. 922015-03-0](/img/structure/B6493728.png)

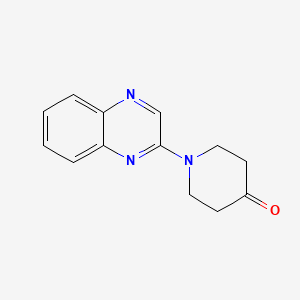

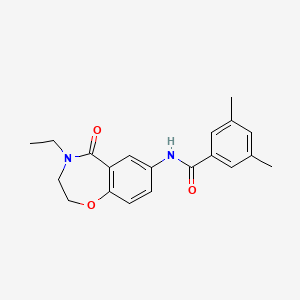

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide” is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinolines (THIQs) are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry .

Synthesis Analysis

The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the reaction of an amine, a boronic acid, and a carbonyl compound to form an amine derivative . The Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide (also known as F2282-0428 or SR-01000911751-1 or SR-01000911751), focusing on six unique applications:

Antiviral Agents

Research has shown that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant antiviral properties. These compounds have been studied for their ability to inhibit the replication of various viruses, including HIV. The specific structure of F2282-0428 suggests potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which could be effective against drug-resistant strains of HIV .

Neuroprotective Agents

The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. Compounds like F2282-0428 could be explored for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The neuroprotective effects are often attributed to the ability of these compounds to inhibit oxidative stress and apoptosis in neuronal cells .

Anti-inflammatory Agents

F2282-0428 and similar compounds have shown promise as anti-inflammatory agents. The sulfonyl group in the structure is known to enhance anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Agents

The unique structure of F2282-0428, particularly the tetrahydroisoquinoline core, has been investigated for its anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. Research has focused on their potential to target specific cancer cell lines, making them promising candidates for chemotherapy .

Antimicrobial Agents

Compounds containing the tetrahydroisoquinoline moiety have been studied for their antimicrobial properties. F2282-0428 could be effective against a range of bacterial and fungal pathogens. The mechanism often involves disrupting the cell membrane or inhibiting essential enzymes in the pathogens .

Cardioprotective Agents

Research has indicated that tetrahydroisoquinoline derivatives can have cardioprotective effects. These compounds may help in reducing myocardial infarction size and improving cardiac function post-infarction. The cardioprotective effects are attributed to their antioxidant properties and ability to modulate signaling pathways involved in cardiac stress responses .

Enzyme Inhibitors

F2282-0428 can be explored as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. The sulfonyl and phenylbutanamide groups in the structure are known to enhance binding affinity to specific enzymes, making these compounds useful in studying enzyme functions and developing enzyme-targeted therapies .

Drug Delivery Systems

The unique chemical structure of F2282-0428 makes it a potential candidate for use in drug delivery systems. Its ability to cross biological membranes and its stability in various physiological conditions can be leveraged to deliver therapeutic agents more effectively to target sites within the body .

未来方向

The future directions for “N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide” could involve the development of novel THIQ analogs with potent biological activity . The overall structure–activity relationship (SAR) studies can help in identification of further lead as well as in designing of newer potential inhibitor of HIV-1 RT .

属性

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-29-21-15-19-11-13-25(17-20(19)16-22(21)30-2)31(27,28)14-12-24-23(26)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,15-16H,6,9-14,17H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICLSZNLQBAELR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-phenylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B6493647.png)

![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6493685.png)

![2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B6493703.png)

![3-cyclopentyl-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}propanamide](/img/structure/B6493704.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B6493707.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B6493708.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B6493713.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6493719.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6493721.png)